molecular formula C13H18N2O B3025211 4-[2-(Diethylamino)ethoxy]benzonitrile CAS No. 49773-11-7

4-[2-(Diethylamino)ethoxy]benzonitrile

Cat. No. B3025211
CAS RN: 49773-11-7
M. Wt: 218.29 g/mol
InChI Key: JRRGTFWXJNELCC-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethoxy]benzonitrile is a chemical compound with the molecular formula C13H18N2O . It has a molecular weight of 218.3 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for 4-[2-(Diethylamino)ethoxy]benzonitrile is 1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

4-[2-(Diethylamino)ethoxy]benzonitrile is a liquid at room temperature .

Scientific Research Applications

  • Liquid Crystal Research : A study by Tiwari, Dwivedi, and Sharma (2020) explored the physico-chemical properties, frontier orbitals, and spectral analysis of 4-n-ethoxy-4'-cyanobiphenyl (2OCB) liquid crystal (LC), a compound related to 4-[2-(Diethylamino)ethoxy]benzonitrile. This research contributes to the understanding of the electronic, spectral, and physico-chemical properties of nematic LC molecules, which are crucial in liquid crystal display technologies (Tiwari, Dwivedi, & Sharma, 2020).

  • Catalytic Activity in Oxidation Reactions : Saka, Çakır, Bıyıklıoğlu, and Kantekin (2013) investigated new soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanines derived from a similar compound. These complexes showed significant catalytic activity in the oxidation of cyclohexene, highlighting their potential application in catalysis and industrial chemistry (Saka et al., 2013).

  • Electropolymerization and Electrochemical Properties : Bıyıklıoğlu, Çakır, Demir, and Koca (2014) synthesized metal-free and metallophthalocyanines bearing peripherally tetra substituted 4-{2-[3-(diethylamino)phenoxy]ethoxy}groups. Their research focused on the electropolymerization and electrochemical properties of these complexes, which is significant for developing new materials for electronic applications (Bıyıklıoğlu et al., 2014).

  • Photosensitizers in Photodynamic Therapy : Çakır, Göl, Çakır, Durmuş, Bıyıklıoğlu, and Kantekin (2015) explored the use of zinc(II) phthalocyanine derivatives as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The water-soluble nature of these compounds and their binding behavior with biological molecules like BSA and DNA make them promising candidates for medical applications (Çakır et al., 2015).

  • Photorefractive Organic Polymers : Herrera-Ambriz et al. (2011) reported on organic photorefractive polymers based on nonlinear chromophores related to 4-[2-(Diethylamino)ethoxy]benzonitrile. Their high efficiency and photorefractive properties indicate potential applications in real-time optical processing (Herrera-Ambriz et al., 2011).

  • Fluorescence Polarity Probes : Cox, Hauptman, and Turro (1984) studied the dual fluorescence of derivatives of 4-[2-(Diethylamino)ethoxy]benzonitrile in aqueous solutions of cyclodextrins. Their research provides insights into the photophysical behavior of these compounds and their potential use as fluorescence polarity probes (Cox, Hauptman, & Turro, 1984).

Safety and Hazards

This compound may be harmful if swallowed, inhaled, or in contact with skin . It can cause severe skin burns and eye damage . Therefore, it’s important to handle it with appropriate safety measures.

properties

IUPAC Name

4-[2-(diethylamino)ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRGTFWXJNELCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321242
Record name 4-[2-(diethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Diethylamino)ethoxy]benzonitrile

CAS RN

49773-11-7
Record name NSC372345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(diethylamino)ethoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8.04 g (67 mmol) of 4-cyanophenol in 100 ml of xylene was treated with a solution of 2.99 g (74 mmol) of sodium hydroxide in 20 ml of water and the mixture was stirred for 30 minutes. To this mixture were added 13.88 g (100 mmol) of potassium carbonate and 12.83 g (75 mmol) of 2-diethylaminoethyl chloride hydrochloride. The resulting mixture was then heated at reflux for 3 hours, subsequently left to cool, washed twice with 50 ml of water each time, dried over magnesium sulfate, filtered and evaporated to give 10.93 g (74%) of 4-(2-diethylaminoethoxy)benzonitrile as a colorless mobile liquid.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Quantity
12.83 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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